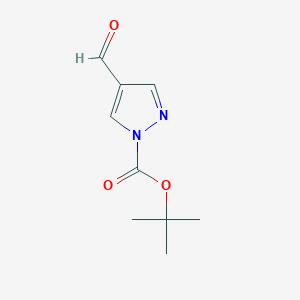

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Description

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS 821767-61-7) is a pyrazole derivative characterized by a tert-butyl carbamate group at the 1-position and a formyl (-CHO) substituent at the 4-position of the pyrazole ring. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.2 g/mol . The compound is widely used as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where the formyl group enables further functionalization via nucleophilic additions or condensations . It is typically synthesized in ~71% yield through multi-step reactions involving column chromatography purification .

Properties

IUPAC Name |

tert-butyl 4-formylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRMQQRHHCMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630938 | |

| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821767-61-7 | |

| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis employs a nucleophilic substitution reaction where di-tert-butyl dicarbonate (Boc₂O) reacts with 1H-pyrazole-4-carbaldehyde in acetonitrile (MeCN). The mechanism proceeds via deprotonation of the pyrazole nitrogen by the weakly basic solvent, followed by nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O.

Stoichiometric ratio :

Reaction Setup

-

Charge a flame-dried flask with 1H-pyrazole-4-carbaldehyde (2.0 g, 20.81 mmol)

-

Add anhydrous MeCN (21 mL) under N₂ atmosphere

-

Introduce Boc₂O (4.54 g, 20.81 mmol) in one portion

Critical parameters :

Workup and Isolation

This protocol achieves 98% isolated yield (4.04 g) as pale yellow crystals.

Structural Confirmation and Analytical Data

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 9.93 | 1H | singlet | Aldehyde proton |

| 9.04 | 1H | singlet | Pyrazole C3-H |

| 8.22 | 1H | singlet | Pyrazole C5-H |

| 1.61 | 9H | singlet | tert-Butyl group |

The absence of pyrazole NH signal at δ 12-13 ppm confirms complete Boc protection.

IR and Mass Spectrometry

-

IR (KBr) : 1725 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde), 1550 cm⁻¹ (pyrazole ring)

-

HRMS : m/z calc. for C₉H₁₂N₂O₃ [M+H]⁺ 197.0926, found 197.0923

Comparative Analysis of Synthetic Approaches

tert-Butoxide-Mediated Coupling

A supplementary approach using KOtBu in THF generates α,β-alkynone intermediates, but requires harsh conditions (reflux, 12 hr) with lower yields (≤75%). This method is less favored due to:

Hydrazine Cyclization Routes

While hydrazine hydrate can assemble pyrazole cores from 1,3-dicarbonyls, these methods:

-

Generate regioisomeric mixtures needing chromatography

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Hydrochloric acid in water at reflux temperature.

Major Products Formed

Oxidation: Tert-butyl 4-carboxy-1H-pyrazole-1-carboxylate.

Reduction: Tert-butyl 4-hydroxymethyl-1H-pyrazole-1-carboxylate.

Substitution: 4-formyl-1H-pyrazole-1-carboxylic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can be used to create various pyrazole derivatives, which are crucial in medicinal chemistry due to their biological activities .

Synthetic Routes

The synthesis typically involves cyclocondensation reactions, where tert-butyl hydrazinecarboxylate reacts with aldehydes under acidic conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Biochemical Applications

Enzyme Interaction Studies

Research has shown that this compound interacts with specific enzymes, such as pyrazole carboxylase, which catalyzes carboxylation reactions. This interaction can be leveraged to study enzyme kinetics and mechanisms.

Cellular Effects

The compound has been found to influence critical cellular pathways, including the PI3K/AKT/mTOR signaling pathway, which plays a role in cell growth and survival. Its ability to act as an enzyme inhibitor or activator makes it a valuable tool for investigating cellular processes and potential therapeutic targets .

Antimicrobial Studies

Recent studies have indicated that derivatives of this compound exhibit potent antimicrobial activity against various strains of bacteria, including Acinetobacter baumannii. For example, specific derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL, indicating their potential as antimicrobial agents .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals that require specific functional groups for enhanced properties. Its stability and reactivity make it suitable for large-scale synthesis processes .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals; high yield synthesis methods available |

| Biochemical Studies | Interacts with enzymes; influences cell signaling pathways; potential enzyme inhibitor |

| Antimicrobial Activity | Effective against A. baumannii with MIC values below 5 µg/mL |

| Industrial Use | Production of specialty chemicals; suitable for automated synthesis platforms |

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of pyrazole carboxylase by this compound. The results showed significant inhibition at low concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives of the compound were synthesized and tested against multiple bacterial strains. The results highlighted the compound's effectiveness against resistant strains of A. baumannii, paving the way for further development into antimicrobial therapies.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the pyrazole ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Structural and Functional Differences

- Formyl vs. Methyl (CAS 121669-69-0): The formyl group in the target compound enhances electrophilicity, enabling condensations (e.g., with amines to form imines), while the methyl group in the analog offers steric protection without reactivity .

- Formyl vs. Cyano (CAS 1934420-54-8): The cyano group’s strong electron-withdrawing nature alters the pyrazole ring’s electronic profile, favoring nucleophilic aromatic substitution, whereas the formyl group supports electrophilic reactions .

- Formyl vs. Hydroxymethyl (CAS 199003-22-0): The hydroxymethyl group can be oxidized to a formyl derivative or esterified, providing synthetic flexibility absent in the pre-existing formyl compound .

Biological Activity

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS No. 821767-61-7) is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in scientific research.

This compound exhibits significant interactions with various enzymes, particularly pyrazole carboxylase, which is involved in the carboxylation of pyrazole derivatives. Its structural components enable it to act as both an enzyme inhibitor and activator, depending on the biochemical context. The compound's formyl group can form hydrogen bonds with amino acids in enzyme active sites, while the pyrazole ring can engage in π-π interactions with aromatic residues.

Cellular Effects

The compound has been shown to influence several cellular processes, particularly those involving the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth and survival. This pathway's modulation suggests potential applications in cancer therapy, as many tumors exhibit dysregulation of these signaling routes.

The mechanism of action for this compound is multifaceted:

- Enzyme Inhibition : By binding to the active sites of specific enzymes, it prevents substrate binding, thereby inhibiting enzymatic activity.

- Cell Signaling Modulation : It alters signaling pathways that can affect cell proliferation and apoptosis.

This dual functionality makes it a valuable candidate for drug development.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Antifungal Activity

A study demonstrated that derivatives of pyrazole carboxamides, including those related to this compound, exhibited notable antifungal properties against several phytopathogenic fungi. For instance, one derivative showed an EC50 value of 0.37 µg/mL against Rhizoctonia solani, indicating significant antifungal potency .

Anticancer Potential

In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives exhibited enhanced cytotoxic effects when combined with doxorubicin. The presence of halogen substituents on the pyrazole ring increased efficacy, suggesting that modifications to the structure can optimize therapeutic outcomes .

Antimalarial Activity

Research into chloroquine-pyrazole analogues revealed promising antimalarial activity against Plasmodium falciparum. These compounds demonstrated significant inhibition of parasite growth in vitro, indicating their potential as new antimalarial agents .

Applications in Scientific Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry:

Q & A

What are the optimal synthetic methodologies for synthesizing tert-butyl 4-formyl-1H-pyrazole-1-carboxylate?

Level: Basic

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enaminones, followed by cyclization with hydrazine derivatives. For example, analogous pyrazole-carboxylates are synthesized using phenylhydrazine under reflux conditions in ethanol . Protecting group strategies, such as tert-butyl carbamate groups, are critical for regioselectivity. Post-synthesis, purification via column chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N) ensures high purity (≥95%) .

How is this compound structurally characterized in crystallographic studies?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in triclinic space groups (e.g., P1) with unit cell parameters refined using SHELXL . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-π interactions are analyzed using ORTEP-III for visualization . Refinement parameters (e.g., R1 < 0.05) ensure accuracy, with disorder in tert-butyl groups resolved via isotropic displacement modeling .

What safety protocols are recommended for handling this compound?

Level: Basic

Methodological Answer:

While no specific GHS hazards are reported, standard laboratory precautions apply:

- Use fume hoods to avoid inhalation/contact.

- Wear nitrile gloves and safety goggles.

- Store at 2–8°C in airtight containers.

Emergency procedures include rinsing exposed skin with water for 15 minutes and contacting Infotrac (1-800-535-5053) for spills .

How can researchers address challenges in crystallographic disorder during refinement?

Level: Advanced

Methodological Answer:

Disorder in tert-butyl or formyl groups is resolved using SHELXL’s PART and SIMU instructions to model anisotropic displacement . High-resolution data (≤0.8 Å) and TWIN commands in SHELXTL are critical for twinned crystals . For severe disorder, omit problematic atoms and refine occupancy factors iteratively. Validate results using RIGU restraints and Hirshfeld surface analysis to confirm intermolecular interactions .

What role do hydrogen-bonding networks play in the crystal packing of this compound?

Level: Advanced

Methodological Answer:

Graph-set analysis (Etter’s formalism) reveals C=O···H–N and C–H···O interactions stabilizing the lattice. The formyl group participates in weak C–H···O bonds (2.5–3.0 Å), while the pyrazole ring engages in π-stacking (3.4 Å interplanar distance). Use Mercury software to quantify these interactions and correlate them with melting point/thermal stability .

How does the formyl group influence reactivity in nucleophilic addition reactions?

Level: Advanced

Methodological Answer:

The formyl group acts as an electrophilic site for nucleophiles like hydrazines or Grignard reagents. In situ protection with tert-butyl carbamate prevents side reactions at the pyrazole nitrogen. Kinetic studies (monitored via ¹H NMR) show that electron-withdrawing substituents enhance formyl reactivity. For example, reactions with amines proceed via Schiff base formation, requiring anhydrous conditions and catalytic acetic acid .

What strategies optimize derivatization of this compound for medicinal chemistry applications?

Level: Advanced

Methodological Answer:

Derivatization focuses on the formyl and pyrazole groups:

- Diazoacetylations : React with diazomethane in THF to form diazo derivatives for cyclopropanation .

- Suzuki Coupling : Introduce aryl groups via Pd-catalyzed cross-coupling (e.g., 4-fluorophenylboronic acid) .

- Reductive Amination : Use NaBH₃CN to convert the formyl group to amines for bioactive analogs .

Monitor reaction progress via LC-MS and isolate products using preparative HPLC (C18 columns, acetonitrile/water gradients).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.